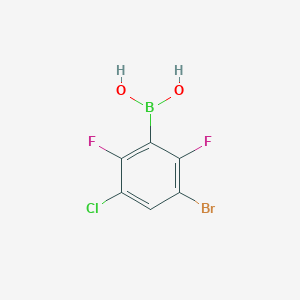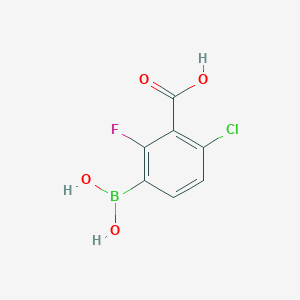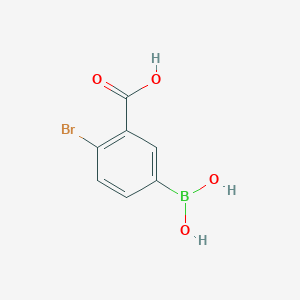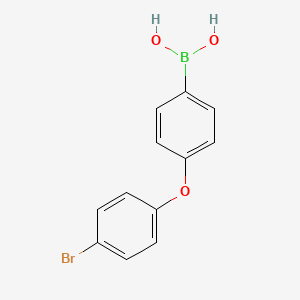
3-Bromo-2-formylthiophene-5-boronic acid
Übersicht
Beschreibung
Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves borylation approaches . Protodeboronation of pinacol boronic esters is a method that has been developed, utilizing a radical approach .Chemical Reactions Analysis
Boronic acids are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Diverse Structures
3-Bromo-2-formylthiophene-5-boronic acid and its derivatives are pivotal in the synthesis of a variety of complex molecular structures. One significant application is in the synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. A unique method involving a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed to improve yields and purities by eliminating the critical acidic liberation step of boronic acid species, demonstrating the compound's versatility in facilitating complex organic reactions (Hergert et al., 2018).
2. Synthesis of Thioesters and Pyrazolines
Another research application of 3-Bromo-2-formylthiophene-5-boronic acid includes the synthesis of thioesters of thienylacrylic acid. This synthesis is accomplished by condensation with acetylenic thioethers in the presence of boron trifluoride etherate. Intriguingly, the reaction of the condensation products with hydrazine hydrate leads to intramolecular cyclization forming pyrazolines, showcasing the compound's role in producing complex heterocyclic structures (Deryagina et al., 1971).
3. Preparation of Pyridine-Substituted Hydroxythiophenes
The preparation of pyridine-substituted hydroxythiophenes further exemplifies the compound's utility in synthetic chemistry. The boronic esters of 3-Bromo-2-formylthiophene-5-boronic acid were utilized to produce 2-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes and 4-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes through hydrogen peroxide oxidation. This process highlights the compound's adaptability in the synthesis of complex, functionalized thiophenes, which are essential in various chemical industries (Gronowitz et al., 1992).
4. Synthesis of BODIPY–Chromophore Conjugates
3-Bromo-2-formylthiophene-5-boronic acid has also been employed in the synthesis of covalently linked boron–dipyrromethene–chromophore conjugates using 3-bromo boron dipyrromethene (BODIPY) as a key precursor. The conjugates display potential in applications ranging from fluorescent markers to energy transfer systems, demonstrating the compound's role in the advancement of materials science and photophysical chemistry (Khan & Ravikanth, 2011).
Zukünftige Richtungen
Boronic acids and their derivatives continue to be valuable building blocks in organic synthesis, and their use in reactions like the Suzuki–Miyaura coupling is likely to continue being explored . Future research may focus on developing new synthesis methods, improving the stability of these compounds, and expanding their applications .
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-2-formylthiophene-5-boronic acid is the palladium catalyst used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The 3-Bromo-2-formylthiophene-5-boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the Suzuki-Miyaura coupling reaction, which results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 3-Bromo-2-formylthiophene-5-boronic acid, is part of a broader class of reactions known as palladium-catalyzed cross-coupling reactions . These reactions are crucial for the formation of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of 3-Bromo-2-formylthiophene-5-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of 3-Bromo-2-formylthiophene-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it a versatile tool in organic synthesis .
Eigenschaften
IUPAC Name |
(4-bromo-5-formylthiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrO3S/c7-3-1-5(6(9)10)11-4(3)2-8/h1-2,9-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVLESYOWXKWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C=O)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-formylthiophene-5-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



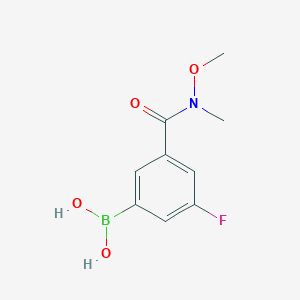
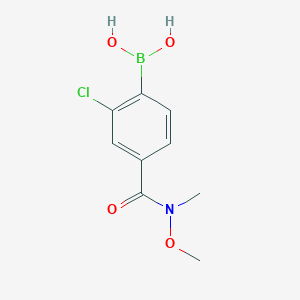

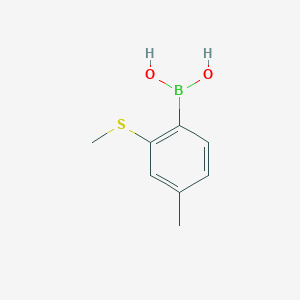
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)

![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)

